

The Antiangiogenic Properties of EG01377 Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: EG01377 dihydrochloride

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This technical guide provides an in-depth overview of the antiangiogenic effects of **EG01377 dihydrochloride**, a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers in oncology and vascular biology.

Core Mechanism of Action

EG01377 dihydrochloride exerts its antiangiogenic effects by selectively targeting Neuropilin-1 (NRP1), a cell-surface coreceptor essential for both vascular and neuronal development.^[1] NRP1 is implicated in the immune response to tumors and plays a crucial role in tumor angiogenesis by modulating the signaling of Vascular Endothelial Growth Factor A (VEGF-A).^{[1][2]} EG01377 was developed from a previously identified compound, EG00229, with its design informed by X-ray crystal structures.^{[1][2][3][4]} The compound binds to the arginine-binding site on the NRP1-b1 domain, thereby inhibiting the interaction between NRP1 and VEGF-A.^[3] This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic process.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the antiangiogenic and related activities of **EG01377 dihydrochloride** from various in vitro and ex vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations

Parameter	Value	Target/System	Reference
Kd	1.32 μ M	NRP1	[6]
IC50	609 nM	NRP1-a1 and NRP1-b1	[6]
IC50	30 μ M	VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR	[6]

Table 2: In Vitro Antiangiogenic Activity

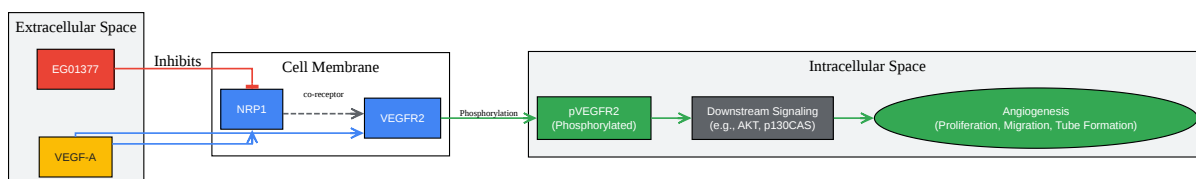
Assay	Concentration	Effect	Reference
HUVEC Migration (Transwell)	30 μ M	Significant reduction in VEGF-A induced migration	[1] [6]
HUVEC Wound Closure	30 μ M	Delay in VEGF-induced wound closure over 5 days	[6]
Endothelial Tube Formation	30 μ M	\approx 50% reduction in network area, \approx 40% reduction in network length, \approx 41% reduction in branch points	[1] [2]
VEGF-R2/KDR Phosphorylation	30 μ M	50% inhibition of VEGF-A stimulated phosphorylation	[1] [2]
Aortic Ring Sprouting	30 μ M	Reduction in VEGF-induced angiogenesis over 7 days	[2] [6]

Table 3: Antitumor and Immunomodulatory Effects

Assay	Cell Line/System	Concentration	Duration	Effect	Reference
Spheroid Outgrowth	A375P (Malignant Melanoma)	30 μ M	7 days	Reduction in VEGF-A induced invasion	[1][6]
TGF- β Production	Nrp1+ Regulatory T-cells (Tregs)	500 nM	2 hours	Blockade of tumor cell-derived factor-induced TGF- β production	[1][6]
Clone Formation	PC-3 and DU-145 (Prostate Cancer)	20, 40, 80 μ M	14 days	Concentration-dependent attenuation of clone formation	[6]

Signaling Pathways

EG01377's primary mechanism involves the disruption of the VEGF-A/NRP1 signaling axis, which subsequently impacts VEGFR2 signaling. The following diagram illustrates this pathway.



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Caption: EG01377 inhibits VEGF-A binding to NRP1, disrupting VEGFR2 phosphorylation and downstream signaling.

Experimental Protocols

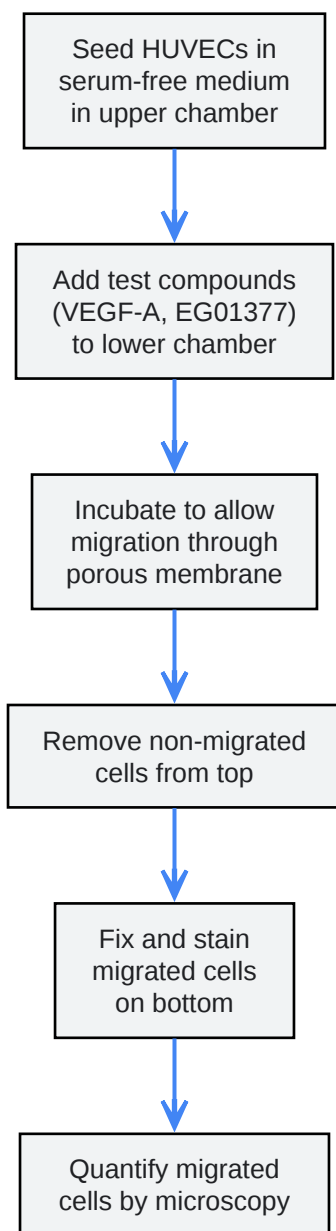
Detailed methodologies for key experiments are provided below, based on descriptions from the cited literature.^{[1][2][7]}

HUVEC Transwell Migration Assay

Objective: To assess the effect of EG01377 on the chemotactic migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant (VEGF-A).

Methodology:

- HUVECs are seeded in the upper chamber of a Transwell insert (typically with an 8 μ m pore size membrane) in a serum-free medium.
- The lower chamber contains a serum-free medium supplemented with one of the following:
 - Vehicle control (e.g., 0.1% DMSO)
 - VEGF-A (e.g., 25 ng/mL) as a chemoattractant
 - EG01377 (30 μ M)
 - A combination of VEGF-A and EG01377 (30 μ M)
- Cells are incubated for a defined period (e.g., 4-24 hours) to allow migration through the porous membrane.
- Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
- Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
- The number of migrated cells is quantified by counting under a microscope in several random fields.



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Caption: Workflow for the HUVEC Transwell Migration Assay.

Endothelial-Fibroblast Coculture Tube Formation Assay

Objective: To model in vitro angiogenesis by assessing the ability of HUVECs to form capillary-like structures when cocultured with fibroblasts.

Methodology:

- Human Dermal Fibroblasts (HDFs) are seeded in a multi-well plate and allowed to grow to confluence, secreting an extracellular matrix.
- HUVECs are then seeded on top of the fibroblast layer.
- The coculture is maintained in a medium supplemented with the test agents:
 - Vehicle control
 - VEGF-A
 - VEGF-A + EG01377 (30 μ M)
- The culture is maintained for several days (e.g., 4 days) to allow for the formation of tubular networks.
- At the end of the incubation, the cells are fixed and immunostained for an endothelial marker, such as Von Willebrand Factor (VWF).
- The tubular networks are imaged using fluorescence microscopy.
- Angiogenesis is quantified by measuring parameters such as total network area, total network length, and the number of branch points using image analysis software.

Mouse Aortic Ring Assay

Objective: To provide an ex vivo assessment of angiogenesis, where vessel sprouting occurs from a segment of an intact blood vessel.

Methodology:

- The thoracic aorta is excised from a mouse.
- The surrounding adventitial tissue is carefully removed, and the aorta is sectioned into rings of approximately 1 mm in length.
- Each aortic ring is embedded in a collagen gel matrix within a well of a culture plate.

- The rings are cultured in a serum-free medium supplemented with the test agents (e.g., VEGF-A, VEGF-A + EG01377).
- The outgrowth of new microvessels from the rings is monitored and imaged daily for approximately one week.
- The extent of angiogenic sprouting can be quantified by measuring the area or length of the vessel outgrowths.

Conclusion

EG01377 dihydrochloride is a well-characterized NRP1 antagonist with potent antiangiogenic properties. It effectively inhibits key steps in the angiogenic cascade, including endothelial cell migration and tube formation, by blocking the VEGF-A/NRP1 interaction and subsequent signaling. The compound also demonstrates antitumor and immunomodulatory effects, highlighting its potential as a multifaceted therapeutic agent in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of EG01377 and other NRP1-targeting therapies.

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